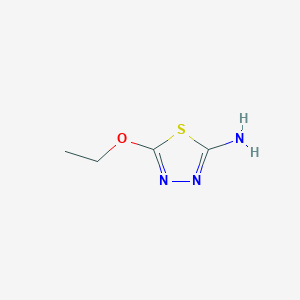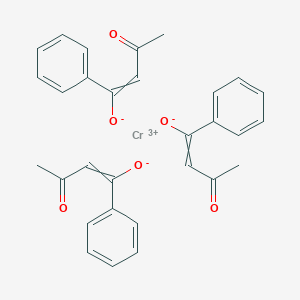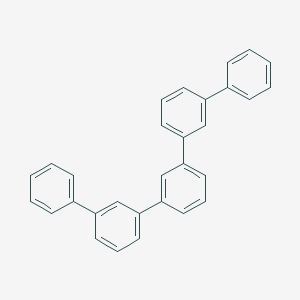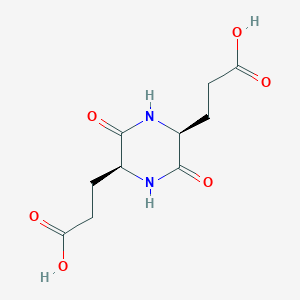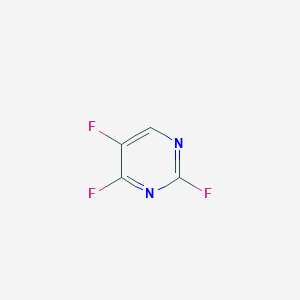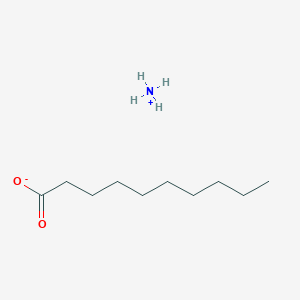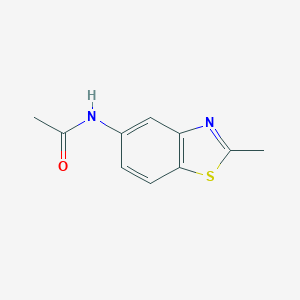![molecular formula C9H22OSi B103494 Trimethyl[(1-methylpentyl)oxy]silane CAS No. 17888-63-0](/img/structure/B103494.png)
Trimethyl[(1-methylpentyl)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[(1-methylpentyl)oxy]silane, also known as TMMP, is a silane coupling agent that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents and has a boiling point of 192-194°C. TMMP is commonly used as a surface modifier and adhesion promoter in various applications, such as coatings, adhesives, and composites.
Wirkmechanismus
The mechanism of action of Trimethyl[(1-methylpentyl)oxy]silane involves the formation of a chemical bond between the silane group (-Si-) and the surface of the substrate. This bond can be either covalent or hydrogen bonding, depending on the nature of the substrate and the functional groups on the silane molecule. The silane group can also react with other functional groups, such as carboxylic acid, amino, or epoxy, to form a more complex structure.
Biochemische Und Physiologische Effekte
Trimethyl[(1-methylpentyl)oxy]silane is not intended for use in biochemical and physiological applications. Therefore, there is limited information available on its effects on living organisms. However, it is known that Trimethyl[(1-methylpentyl)oxy]silane can be toxic if ingested or inhaled, and can cause skin and eye irritation if in contact.
Vorteile Und Einschränkungen Für Laborexperimente
Trimethyl[(1-methylpentyl)oxy]silane has several advantages for lab experiments, such as:
- It is easy to handle and store, and has a long shelf life.
- It is compatible with a wide range of solvents and substrates.
- It can improve the adhesion and durability of the materials, which can enhance the accuracy and reproducibility of the experiments.
However, there are also some limitations of using Trimethyl[(1-methylpentyl)oxy]silane in lab experiments, such as:
- It can be expensive and difficult to synthesize in large quantities.
- It can be toxic and hazardous to handle, which requires proper safety precautions and disposal methods.
- Its effectiveness can depend on the nature of the substrate and the conditions of the experiment, which can affect the reliability and validity of the results.
Zukünftige Richtungen
There are several future directions for the research and development of Trimethyl[(1-methylpentyl)oxy]silane, such as:
- Improving the synthesis method to increase the yield and purity of the product.
- Exploring new applications of Trimethyl[(1-methylpentyl)oxy]silane in different fields, such as medicine, energy, and electronics.
- Investigating the mechanism of action of Trimethyl[(1-methylpentyl)oxy]silane at the molecular level, using advanced techniques such as spectroscopy and microscopy.
- Developing new silane coupling agents with improved properties, such as biocompatibility, conductivity, and self-healing.
Synthesemethoden
The synthesis of Trimethyl[(1-methylpentyl)oxy]silane involves the reaction of 1-methylpentanol with trimethylchlorosilane in the presence of a catalyst, such as triethylamine or pyridine. The reaction occurs at room temperature and produces Trimethyl[(1-methylpentyl)oxy]silane as the main product. The purity of the product can be improved by distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
Trimethyl[(1-methylpentyl)oxy]silane has a wide range of applications in scientific research. It is commonly used as a surface modifier and adhesion promoter in materials science, such as coatings, adhesives, and composites. Trimethyl[(1-methylpentyl)oxy]silane can improve the adhesion between different materials, such as metals, polymers, and ceramics, by forming a chemical bond at the interface. This can enhance the mechanical properties, durability, and corrosion resistance of the materials.
Eigenschaften
CAS-Nummer |
17888-63-0 |
|---|---|
Produktname |
Trimethyl[(1-methylpentyl)oxy]silane |
Molekularformel |
C9H22OSi |
Molekulargewicht |
174.36 g/mol |
IUPAC-Name |
hexan-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C9H22OSi/c1-6-7-8-9(2)10-11(3,4)5/h9H,6-8H2,1-5H3 |
InChI-Schlüssel |
PXNYJNUWOLDIPO-UHFFFAOYSA-N |
SMILES |
CCCCC(C)O[Si](C)(C)C |
Kanonische SMILES |
CCCCC(C)O[Si](C)(C)C |
Synonyme |
Trimethyl[(1-methylpentyl)oxy]silane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



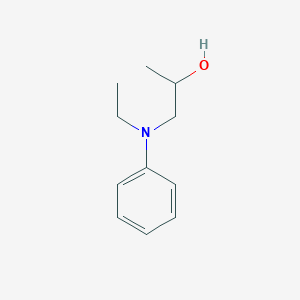
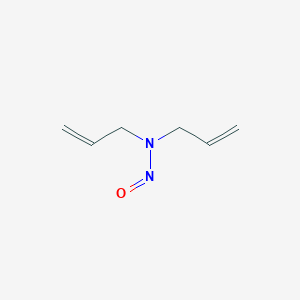
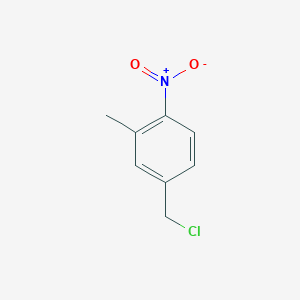
![2-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B103419.png)
